Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Overview
Description
“Bicyclo[2.2.2]octane-2-sulfonyl fluoride” is a white solid. It has a molecular weight of 192.25 . The compound is stable under normal conditions but decomposes when exposed to strong acids or bases.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
“this compound” is a white solid with a melting point of 68-70°C. It is soluble in most organic solvents, such as methanol, ethanol, and dichloromethane.Scientific Research Applications
Applications in Liquid Crystal Design
The inclusion of the bicyclo[2.2.2]octane unit in liquid crystalline compounds has been a subject of interest. A study by Geivandov, Mezhnev, and Geivandova (2011) explored the synthesis of liquid crystalline compounds with a hybridized three-ring system, featuring the bicyclo[2.2.2]octane unit combined with fluorine-substituted phenyl and biphenyl fragments. This research highlighted the influence of the bicyclo[2.2.2]octane unit on the phase transitions of the liquid crystals, indicating its potential impact on the performance and stability of liquid crystal displays and other related technologies (Geivandov, R. C., Mezhnev, V. V., & Geivandova, T., 2011).
Role in Synthesis of Multifunctional Bicyclo[2.2.2]octanes
Singh, Chandra, and Mobin (2008) examined the cycloaddition reactions involving bicyclo[2.2.2]octanes. They reported the synthesis of multifunctional bicyclo[2.2.2]octanes through cycloaddition of cyclohexa-2,4-dienones with various partners. This work provided a stereoselective route to produce bicyclo[2.2.2]octanes with diverse functionalities, potentially useful in developing pharmaceuticals and other complex organic molecules (Singh, V., Chandra, G., & Mobin, S., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Bicyclo[2.2.2]octane-2-sulfonyl fluoride is a complex molecule with a unique structure. It is part of the bicyclo[222]octane class of molecules, which have been studied for their potential as single-molecule insulators .
Mode of Action
The mode of action of this compound is related to its ability to suppress electronic transmission through σ-conjugated molecules via destructive quantum interference . This property makes it a potential candidate for single-molecule insulators .
Biochemical Pathways
The bicyclo[222]octane class of molecules, to which this compound belongs, has been found to have significant insulating properties .
Result of Action
The result of the action of this compound is the suppression of electronic transmission through σ-conjugated molecules . This leads to its potential use as a single-molecule insulator .
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKPLAFWMVHAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274404 | |
Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827-18-9 | |
Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=827-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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